4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid
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Overview
Description
4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a thiane ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid typically involves multi-step organic reactions One common method includes the formation of the oxazole ring through cyclization reactions involving nitriles and aldehydes The thiane ring can be introduced via sulfur-containing reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole and thiane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazole and thiane derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can interact with active sites of enzymes, inhibiting their activity. The thiane ring may enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2,4-dimethyl-1,3-oxazole and 5-methyl-2-phenyl-1,3-oxazole share the oxazole ring structure.
Thiane Derivatives: Compounds such as 1,1-dioxothiane and 4-thiane carboxylic acid are structurally related.
Uniqueness
4-(3-Methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid is unique due to the combination of the oxazole and thiane rings in a single molecule. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H13NO5S |
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Molecular Weight |
259.28 g/mol |
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)-1,1-dioxothiane-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO5S/c1-7-6-8(16-11-7)10(9(12)13)2-4-17(14,15)5-3-10/h6H,2-5H2,1H3,(H,12,13) |
InChI Key |
LZGHDVNXTBQLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2(CCS(=O)(=O)CC2)C(=O)O |
Origin of Product |
United States |
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